molecular formula C14H11F3 B068689 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 167021-49-0

2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No. B068689
M. Wt: 236.23 g/mol
InChI Key: UBTSZISDJIMIDF-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis and Crystallography : The synthesis and crystal structure of related compounds have been examined, contributing to the understanding of molecular packing and intermolecular hydrogen bonds, which are crucial in drug design and material sciences (Zhong et al., 2010).

  • Pharmaceutical Development : It has been utilized in the synthesis of novel compounds with potential antiandrogen activity. This is significant in developing treatments for androgen-responsive diseases (Tucker et al., 1988).

  • Antimicrobial and Antioxidant Properties : New compounds incorporating this chemical structure have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This is relevant for developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

  • Organic Synthesis : It has been used in the synthesis of various organic compounds, demonstrating its versatility as a building block in organic chemistry (Yuan-bin, 2005).

  • Gene Expression Inhibition : Some derivatives have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression, which is important in the study of inflammation and cancer (Palanki et al., 2000).

  • Chemical Reactivity and Fluorination : The compound has been used to understand the reactivity of trifluoromethyl groups in various chemical reactions, aiding in the development of new fluorination methods (Umemoto & Ishihara, 1993).

  • Chiral Discrimination and Liquid Chromatography : Its derivatives have been studied in the context of chiral discrimination, relevant to the enantioseparation in chromatographic processes, important in pharmaceutical analysis (Yashima et al., 1996).

Safety And Hazards

Information on safety and hazards can help ensure the safe handling and use of a chemical compound. However, I couldn’t find specific information on the safety and hazards of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.


Future Directions

Future directions could include potential applications or areas of research for a chemical compound. However, I couldn’t find specific information on the future directions of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.


properties

IUPAC Name

1-methyl-2-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15,16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTSZISDJIMIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432842
Record name 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl

CAS RN

167021-49-0
Record name 2-Methyl-4′-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167021-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 2-methyl-4'-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Mahmoudi, D Gudeika, S Kutsiy… - … applied materials & …, 2022 - ACS Publications
Motivated to minimize the effects of solid-state solvation and conformation disorder on emission properties of donor–acceptor-type emitters, we developed five new asymmetric multiple …
Number of citations: 7 pubs.acs.org
J Deng, T Zhang, B Li, M Xu, Y Wang - European Journal of Medicinal …, 2022 - Elsevier
The rapid emergence of antibiotic resistance has become a prevalent threat to public health, thereby development of new antibacterial agents having novel mechanisms of action is in …
Number of citations: 4 www.sciencedirect.com
H Zhang, Y Xia, C Yu, H Du, J Liu, H Li, S Huang… - Molecules, 2021 - mdpi.com
Blockade of the programmed cell death 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction is currently the focus in the field of cancer immunotherapy, and so far, several …
Number of citations: 13 www.mdpi.com
M Mahmoudi, D Gudeika, S Kutsiy, E Skuodis… - Available at SSRN … - papers.ssrn.com
Motivated to minimize effects of solid-state solvation and conformation disorder on emission properties of donor-acceptor-type emitters, we developed five new asymmetric multiple …
Number of citations: 0 papers.ssrn.com
R Martinez, IM Pastor, M Yus - Synthesis, 2014 - thieme-connect.com
The coupling reaction between aryl bromides and boron reagents is efficiently catalyzed by an in situ generated palladium complex obtained from palladium(II) acetate (0.1 mol%) and 1,…
Number of citations: 17 www.thieme-connect.com
SR Smith - 2022 - search.proquest.com
This dissertation explores the use of data-driven workflows to generate datasets with diverse outputs and the statistical analysis of these datasets for predictive and mechanistic …
Number of citations: 0 search.proquest.com
R Martínez Flores, IM Pastor, M Yus - 2014 - rua.ua.es
The coupling reaction between aryl bromides and boron reagents is efficiently catalyzed by an in situ generated palladium complex obtained from palladium(II) acetate (0.1 mol%) and 1,…
Number of citations: 0 rua.ua.es

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